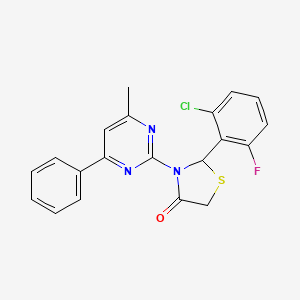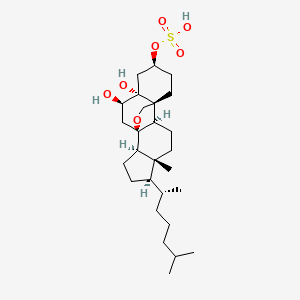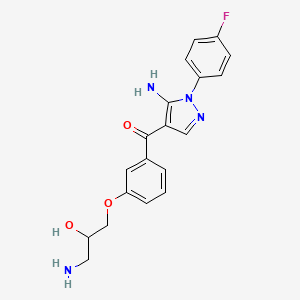
1,2-Dipentadecanoyl-sn-glycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dipentadecanoyl-sn-glycerol is a diacylglycerol compound that contains pentadecanoic acid at the sn-1 and sn-2 positions. It is a type of glycerolipid, which is a class of lipids that play crucial roles in biological membranes and signaling pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dipentadecanoyl-sn-glycerol can be synthesized through esterification reactions where glycerol reacts with pentadecanoic acid in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of ester bonds .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of enzymatic methods to ensure high specificity and yield. Lipase enzymes can be employed to catalyze the esterification of glycerol with pentadecanoic acid under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dipentadecanoyl-sn-glycerol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidized products.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be employed.
Major Products Formed
Oxidation: Hydroperoxides and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted glycerol derivatives.
Applications De Recherche Scientifique
1,2-Dipentadecanoyl-sn-glycerol has several applications in scientific research:
Biology: Plays a role in studying lipid metabolism and signaling pathways.
Medicine: Investigated for its potential effects on cellular signaling and metabolic regulation.
Industry: Utilized in the formulation of lipid-based products and as a reference material in lipidomics.
Mécanisme D'action
1,2-Dipentadecanoyl-sn-glycerol exerts its effects primarily through its role as a diacylglycerol. It acts as a secondary messenger in various signaling pathways, particularly those involving protein kinase C. The compound interacts with specific molecular targets, leading to the activation or inhibition of downstream signaling cascades .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dipalmitoyl-sn-glycerol: Contains palmitic acid instead of pentadecanoic acid.
1,2-Dioleoyl-sn-glycerol: Contains oleic acid.
1,2-Dimyristoyl-sn-glycerol: Contains myristic acid.
Uniqueness
1,2-Dipentadecanoyl-sn-glycerol is unique due to its specific fatty acid composition, which influences its physical and chemical properties. This uniqueness makes it valuable for specific applications in lipid research and industrial formulations .
Propriétés
Formule moléculaire |
C33H64O5 |
|---|---|
Poids moléculaire |
540.9 g/mol |
Nom IUPAC |
[(2S)-3-hydroxy-2-pentadecanoyloxypropyl] pentadecanoate |
InChI |
InChI=1S/C33H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32(35)37-30-31(29-34)38-33(36)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31,34H,3-30H2,1-2H3/t31-/m0/s1 |
Clé InChI |
FWYXULJVROPNGE-HKBQPEDESA-N |
SMILES isomérique |
CCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCC |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-(2-Piperazin-1-ylthieno[3,2-d]pyrimidin-4-yl)morpholine;dihydrochloride](/img/structure/B1258437.png)



![1-[5-(hydroxymethyl)-2-furyl]-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B1258442.png)



